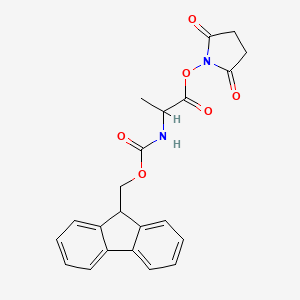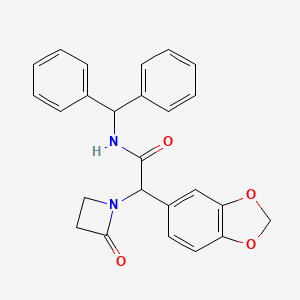![molecular formula C15H9Br2NO2 B12498226 5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione](/img/structure/B12498226.png)
5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione typically involves the bromination of indole derivatives. One common method is the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the desired indole compound with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using appropriate brominating agents and catalysts. The process conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the brominated indole structure, leading to the formation of different indole derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various functionalized indole compounds.
科学的研究の応用
5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione has diverse applications in scientific research:
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying cellular processes and signaling pathways.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione involves its interaction with specific molecular targets. The brominated indole structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can affect cellular signaling pathways, leading to changes in cell behavior and function .
類似化合物との比較
Similar Compounds
5-Bromo-1-methyl-1H-indole-2,3-dione: A similar compound with a methyl group instead of the bromophenylmethyl group.
5-Fluoro-1-[(4-fluorophenyl)methyl]indole-2,3-dione: A fluorinated analog with similar structural features.
Uniqueness
5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione is unique due to its dual bromination, which enhances its reactivity and potential biological activity. This dual bromination distinguishes it from other indole derivatives, making it a valuable compound for various research applications.
特性
分子式 |
C15H9Br2NO2 |
|---|---|
分子量 |
395.04 g/mol |
IUPAC名 |
5-bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C15H9Br2NO2/c16-10-3-1-9(2-4-10)8-18-13-6-5-11(17)7-12(13)14(19)15(18)20/h1-7H,8H2 |
InChIキー |
QGFJHTJOCAHXRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one](/img/structure/B12498146.png)
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12498154.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12498168.png)
![N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide](/img/structure/B12498174.png)
![4-{2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B12498181.png)

![[2,11-bis[5-(2-ethylhexyl)thiophen-2-yl]-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12498205.png)

![Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498215.png)

![3-(butan-2-yl)-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12498227.png)
![N-[4-(cyanomethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12498242.png)
![({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile](/img/structure/B12498250.png)
